molecular formula C9H16N2O B13720692 1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one

1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one

Cat. No.: B13720692
M. Wt: 168.24 g/mol
InChI Key: HXSNSRDNLVFCKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one is a chemical compound that features a piperidine ring substituted with an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one typically involves the reaction of 4-methylpiperidine with appropriate reagents to introduce the amino and prop-2-en-1-one functionalities. One common method involves the use of an alkylation reaction followed by amination.

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation and amination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products may include alcohols or alkanes.

    Substitution: Products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecule.

Comparison with Similar Compounds

Uniqueness: 1-(4-Amino-4-methylpiperidin-1-yl)prop-2-en-1-one is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-(4-amino-4-methylpiperidin-1-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-3-8(12)11-6-4-9(2,10)5-7-11/h3H,1,4-7,10H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSNSRDNLVFCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C(=O)C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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